Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl-
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Overview
Description
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- is a derivative of androst-5-ene, a steroid structure. This compound is characterized by the presence of three trimethylsilyl groups attached to the androst-5-ene backbone. The molecular formula for this compound is C28H54O3Si3, and it has a molecular weight of 522.9831 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- typically involves the reaction of androst-5-ene-3,4,17-triol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the study of steroid metabolism and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action for Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with enzymes and receptors involved in steroid metabolism. This selective interaction can modulate various biological processes, including hormone regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Silane, (androst-5-ene-3beta,11beta,17beta-triyltrioxy)tris[trimethyl-: Similar structure but with different hydroxyl group positions.
Silane, (androst-5-ene-3beta,17alpha-ylenedioxy)bis[trimethyl-: Contains two trimethylsilyl groups instead of three.
Uniqueness
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- is unique due to its specific arrangement of trimethylsilyl groups, which provides distinct steric and electronic properties. This uniqueness makes it valuable in selective chemical reactions and biological studies .
Properties
CAS No. |
33287-28-4 |
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Molecular Formula |
C28H54O3Si3 |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
[(3S,4S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3,4-bis(trimethylsilyloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C28H54O3Si3/c1-27-19-17-24(29-32(3,4)5)26(31-34(9,10)11)23(27)13-12-20-21-14-15-25(30-33(6,7)8)28(21,2)18-16-22(20)27/h13,20-22,24-26H,12,14-19H2,1-11H3/t20-,21-,22-,24-,25-,26-,27+,28-/m0/s1 |
InChI Key |
LBZXFKMRMRSBFM-LOVRTUIXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CC=C4[C@@]3(CC[C@@H]([C@H]4O[Si](C)(C)C)O[Si](C)(C)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4O[Si](C)(C)C)O[Si](C)(C)C)C |
Origin of Product |
United States |
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